molecular formula C15H25NO4 B6356628 (1R,2R,3S,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid CAS No. 1027343-59-4

(1R,2R,3S,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid

Cat. No. B6356628
CAS RN: 1027343-59-4
M. Wt: 283.36 g/mol
InChI Key: JPIQPRHGAXOYBG-NAKRPEOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,3S,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.17835828 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Acid Vapours and Corrosion of Copper

Carboxylic acids like acetic, formic, and butyric acids contribute significantly to rain acidity and are produced by biomass combustion. Their vapours, particularly acetic acid, pose a corrosive threat to copper, highlighting the need for understanding organic acid interactions with materials (Bastidas & La Iglesia, 2007).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are used as precursors for industrial chemicals but can inhibit microbes like Escherichia coli and Saccharomyces cerevisiae used in fermentative production. Understanding these inhibitory effects is crucial for developing robust strains for biotechnological applications (Jarboe, Royce, & Liu, 2013).

Neo Acids and Neo Alkanes

More than 260 naturally occurring neo fatty acids and neo alkanes, including their synthetic analogs and derivatives, show promise for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. These compounds have potential applications in cosmetics, agronomy, and pharmaceutical industries (Dembitsky, 2006).

Biologically Active Compounds of Plants

Structural differences in carboxylic acids like benzoic acid, cinnamic acid, and rosmarinic acid influence their antioxidant, antimicrobial, and cytotoxic activity. This highlights the potential of natural carboxylic acids in medical and pharmaceutical applications (Godlewska-Żyłkiewicz et al., 2020).

Solvent Developments for Carboxylic Acids

The review discusses advancements in solvents for the liquid-liquid extraction of carboxylic acids, highlighting the role of ionic liquids and novel solvent systems in improving the efficiency of carboxylic acid recovery from aqueous streams (Sprakel & Schuur, 2019).

properties

IUPAC Name

(1R,2R,3S,5R)-6,6-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.1]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-11-9(12(17)18)6-8-7-10(11)15(8,4)5/h8-11H,6-7H2,1-5H3,(H,16,19)(H,17,18)/t8-,9-,10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIQPRHGAXOYBG-NAKRPEOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C(C1C2)NC(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2C[C@@H]([C@@H]([C@@H]1C2)NC(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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